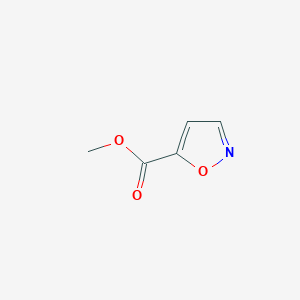

Methyl isoxazole-5-carboxylate

Vue d'ensemble

Description

Methyl isoxazole-5-carboxylate (CAS: 15055-81-9) is a heterocyclic ester with the molecular formula C₅H₅NO₃ and a molecular weight of 127.10 g/mol. Its structure consists of an isoxazole ring (a five-membered aromatic ring containing one oxygen and one nitrogen atom) substituted with a methoxycarbonyl group at the 5-position. This compound is a versatile building block in medicinal chemistry and organic synthesis, frequently employed in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules .

Méthodes De Préparation

SEL120-34A est synthétisé par une série de réactions chimiques impliquant des dérivés de benzimidazole tricycliques . La voie de synthèse implique généralement la formation de liaisons halogènes avec la région charnière de la protéine et des complémentarités hydrophobes au sein de sa poche avant . Le composé est ensuite purifié et formulé pour être utilisé dans des études in vitro et in vivo .

Analyse Des Réactions Chimiques

SEL120-34A subit plusieurs types de réactions chimiques, notamment :

Inhibition de la phosphorylation : SEL120-34A inhibe la phosphorylation de STAT1 à la sérine 727 et de STAT5 à la sérine 726 dans les cellules cancéreuses.

Liaison à CDK8 : SEL120-34A se lie à CDK8 de manière dose-dépendante, en compétition efficace avec les sondes analogues à l'ATP.

Régulation de la transcription : Le composé régule la transcription en s'associant au complexe médiateur et en inhibant l'activité de CDK8 et de CDK19.

Applications de la Recherche Scientifique

SEL120-34A a une large gamme d'applications de recherche scientifique, notamment :

Recherche sur le cancer : SEL120-34A a montré des effets antileucémiques significatifs dans un panel de lignées cellulaires de LAM et a été utilisé dans des études précliniques pour évaluer son efficacité dans le traitement de la LAM.

Régulation transcriptionnelle : Le composé est utilisé pour étudier la régulation de la transcription par CDK8 et CDK19, fournissant des informations sur les mécanismes des programmes transcriptionnels oncogéniques.

Développement de médicaments : SEL120-34A est étudié comme agent thérapeutique potentiel pour le traitement du syndrome myélodysplasique à haut risque et d'autres cancers.

Mécanisme d'action

SEL120-34A exerce ses effets en inhibant sélectivement CDK8 et CDK19, qui sont impliquées dans la régulation de la transcription . Le composé réduit la phosphorylation de STAT5 et de STAT1, conduisant à l'inhibition des programmes transcriptionnels oncogéniques . De plus, SEL120-34A induit la différenciation des cellules LAM et réprime les signatures transcriptomiques dépendantes du proto-oncogène MYC .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

MIC has been identified as a potential anticancer agent, particularly in the treatment of acute myeloid leukemia (AML). It acts as an inhibitor of Cyclin-dependent kinase 8 (CDK8), which is crucial for transcription regulation. This inhibition leads to reduced cell proliferation in cancerous cells.

Neuroprotective Effects

Recent studies have demonstrated that MIC derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. One derivative showed an IC value of 29.46 ± 0.31 µM against AChE, indicating its potential for enhancing cholinergic function without affecting other pathways .

Anti-inflammatory and Antioxidant Activities

MIC exhibits anti-inflammatory properties by inhibiting pro-inflammatory mediators. Its antioxidant capabilities are attributed to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This dual action makes it a candidate for treating inflammatory conditions .

Antimicrobial Properties

The antimicrobial efficacy of MIC has been evaluated against various pathogens. Certain derivatives show significant antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Study 1: Neuroprotective Potential

A study on indole-isoxazole derivatives, including MIC analogs, demonstrated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress. The most potent derivative reduced cell death by approximately 50% compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

Research indicated that specific MIC derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing their potential for developing new antibiotics .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibitor of CDK8; reduces proliferation in AML cells | Significant reduction in cell viability |

| Neuroprotection | AChE inhibitor; potential treatment for Alzheimer's | IC = 29.46 ± 0.31 µM |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators | Reduces inflammation markers |

| Antioxidant | Radical scavenging activity | Protects against oxidative stress |

| Antimicrobial | Effective against various pathogens | Significant antibacterial activity |

Mécanisme D'action

SEL120-34A exerts its effects by selectively inhibiting CDK8 and CDK19, which are involved in the regulation of transcription . The compound reduces the phosphorylation of STAT5 and STAT1, leading to the inhibition of oncogenic transcriptional programs . Additionally, SEL120-34A induces differentiation of AML cells and represses the MYC Proto-Oncogene-dependent transcriptomic signatures .

Comparaison Avec Des Composés Similaires

Key Properties:

- Synthesis: Common routes include cyclization reactions of β-keto esters with hydroxylamine derivatives or functionalization of preformed isoxazole cores. For example, describes its synthesis via recrystallization from methylene chloride (32% yield) and subsequent ammonolysis to yield 3-hydroxyisoxazole-5-carboxamide .

- Applications : Used as an intermediate in synthesizing σ1 receptor ligands (neurodegenerative disease research) , cytotoxic agents , and sulfonamide derivatives .

The following compounds share structural similarities with methyl isoxazole-5-carboxylate but differ in substituents, reactivity, and applications:

Ethyl 3-(4-Methoxyphenyl)Isoxazole-5-Carboxylate

- Structure : Incorporates a 4-methoxyphenyl group at the 3-position and an ethyl ester at the 5-position.

- Synthesis : Prepared via cycloaddition or substitution reactions, often using diethyl oxalate and hydroxylamine .

- Applications : Used in materials science and as a precursor for fluorescent dyes. Higher lipophilicity compared to this compound due to the ethyl ester and phenyl groups .

Methyl 3-(2-((tert-Butoxycarbonyl)Amino)Ethoxy)Isoxazole-5-Carboxylate

- Structure: Features a Boc-protected aminoethoxy side chain at the 3-position.

- Synthesis: Produced via nucleophilic substitution between methyl 3-hydroxyisoxazole-5-carboxylate and Boc-protected amino alcohols (yield: 85–91%) .

- Applications : Key intermediate in σ1 receptor ligands with neurite outgrowth activity, relevant for Alzheimer’s disease research .

Ethyl 3-((2-Amino-6-Chloro-9H-Purin-9-Yl)Methyl)Isoxazole-5-Carboxylate

- Structure : Contains a purine-derived substituent at the 3-position.

- Synthesis: Achieved via alkylation of 2-amino-6-chloropurine with ethyl 3-(chloromethyl)isoxazole-5-carboxylate (63% yield) .

- Applications : Studied as a purine-based inhibitor targeting hydrophobic enzyme binding pockets .

14α-O-(Andrographolide-3-Substituted Isoxazole-5-Carboxylate) Derivatives

- Structure: Hybrid molecules combining andrographolide (a diterpenoid) with isoxazole-5-carboxylate moieties.

- Synthesis : Microwave-assisted 1,3-dipolar cycloaddition or esterification (yields: 43–50%) .

- Applications : Demonstrated cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values in the micromolar range .

Methyl 4-Amino-3-Methoxyisoxazole-5-Carboxylate

- Structure: Substituted with amino and methoxy groups at the 4- and 3-positions, respectively.

- Synthesis : Nitration of methyl 3-methoxyisoxazole-5-carboxylate followed by reduction .

- Applications : Investigated for antimicrobial activity and as a precursor to functionalized isoxazoles .

Data Tables

Key Findings and Contrasts

- Reactivity : this compound’s unsubstituted isoxazole ring allows regioselective functionalization, whereas bulkier substituents (e.g., purine in ) limit reaction sites.

- Yield : Simple esters (e.g., methyl/ethyl) often have lower yields (20–35%) due to side reactions , while Boc-protected derivatives achieve >85% yields via optimized coupling .

- Biological Relevance : Hybrid molecules (e.g., andrographolide derivatives) show superior cytotoxicity compared to standalone isoxazole esters .

Activité Biologique

Methyl isoxazole-5-carboxylate (MIC) is a five-membered heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MIC, synthesizing findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its isoxazole ring, which contains both nitrogen and oxygen atoms. The presence of the carboxylate group contributes to its solubility and reactivity. Its molecular formula is , and it exhibits a planar conformation due to intramolecular hydrogen bonding, which enhances its stability in biological systems .

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of MIC. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. A derivative of MIC demonstrated a potent AChE inhibitory activity with an IC50 value of 29.46 ± 0.31 µM, indicating significant selectivity towards AChE over butyrylcholinesterase (BuChE) . This selectivity is crucial for developing treatments aimed at enhancing cholinergic function without affecting other pathways.

2. Anti-inflammatory and Antioxidant Activities

MIC derivatives have also been investigated for their anti-inflammatory and antioxidant capabilities. The presence of the isoxazole moiety has been linked to the inhibition of pro-inflammatory mediators, contributing to its potential use in treating inflammatory conditions . Moreover, compounds containing the isoxazole structure have shown significant radical scavenging activity, which is beneficial in reducing oxidative stress in various biological systems .

3. Antimicrobial Properties

The antimicrobial activity of MIC has been evaluated against various pathogens. Studies indicate that certain derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

The mechanisms through which MIC exerts its biological effects are multifaceted:

- Enzyme Inhibition : As mentioned earlier, MIC acts as a competitive inhibitor of AChE. Kinetic studies reveal that it binds at the active site of the enzyme, preventing substrate access and leading to increased levels of acetylcholine in synaptic clefts .

- Metal Chelation : Some derivatives exhibit metal chelating properties, which can be beneficial in neuroprotection by preventing metal-induced oxidative damage .

- Radical Scavenging : The antioxidant activity is attributed to the ability of MIC to donate electrons to free radicals, thus neutralizing them and preventing cellular damage .

Case Study 1: Neuroprotective Potential

A study conducted on a series of indole-isoxazole derivatives, including MIC analogs, demonstrated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress. The most potent derivative showed a reduction in cell death by approximately 50% compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of MIC derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) below 50 µg/mL, showcasing their potential as effective antimicrobial agents .

Summary Table of Biological Activities

| Activity Type | Mechanism/Effect | Notable Findings |

|---|---|---|

| Neuroprotection | AChE inhibition | IC50 = 29.46 ± 0.31 µM against AChE |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators | Significant reduction in inflammatory markers |

| Antioxidant | Radical scavenging | Effective in reducing oxidative stress |

| Antimicrobial | Disruption of microbial membranes | MIC < 50 µg/mL against S. aureus and E. coli |

Q & A

Q. What are the key considerations for optimizing the synthesis of methyl isoxazole-5-carboxylate derivatives in medicinal chemistry?

Advanced researchers should focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to enhance yield and regioselectivity. For example, coupling reactions with sulfonamide intermediates often require anhydrous pyridine and extended stirring times (24 hours at room temperature) to achieve >90% yields . Monitoring reaction progress via TLC (e.g., toluene/ethyl acetate gradients) and purification via column chromatography with acid modifiers (e.g., 2% CH₃COOH) is critical to isolate high-purity products .

Q. How should this compound derivatives be safely handled to minimize occupational hazards?

Basic protocols mandate wearing nitrile gloves, flame-retardant lab coats, and safety goggles. Avoid skin contact and inhalation by working in fume hoods. Electrostatic charge buildup must be mitigated during transfers, and spills should be contained using inert absorbents . Refrigerated storage (0–6°C) in tightly sealed containers under nitrogen is recommended for air-sensitive derivatives .

Q. What analytical techniques are most reliable for confirming the identity and purity of this compound analogs?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for structural validation. For instance, ESI-HRMS with <5 ppm mass accuracy can confirm molecular formulas (e.g., C₅H₅NO₄ for methyl 3-hydroxy-5-isoxazolecarboxylate) . Purity should be assessed via HPLC (>95% by area) or GC, with melting point consistency (e.g., 168–170°C for 5-methylisoxazole-3-carboxylic acid) as a secondary indicator .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced studies require dose-response assays and orthogonal validation methods. For cytotoxic derivatives like 14α-O-(andrographolide-isoxazole) hybrids, discrepancies in IC₅₀ values may arise from cell line variability (e.g., HeLa vs. MCF-7). Replicate experiments under standardized conditions (e.g., 48-hour exposure, MTT assays) and structural corroboration via X-ray crystallography are advised .

Q. What purification strategies are effective for this compound intermediates with low solubility?

Gradient elution with toluene/ethyl acetate (9:1 to 6:4) effectively separates polar byproducts. Acidic additives (e.g., CH₃COOH) improve resolution for sulfonamide-linked derivatives . For highly nonpolar analogs, recrystallization from ethanol/water mixtures (7:3 v/v) enhances purity .

Q. How does the stability of this compound derivatives impact long-term storage?

Hydrolytic degradation is a key concern. Derivatives with ester groups (e.g., ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate) should be stored at −20°C under argon to prevent ester cleavage. Regular NMR stability checks (every 6 months) are recommended .

Q. What methodologies support structure-activity relationship (SAR) studies of this compound-based enzyme inhibitors?

Advanced SAR relies on systematic substitution at the 3- and 5-positions. For example, introducing 4-methoxyphenyl groups enhances inhibitory potency against cyclooxygenase-2 (COX-2) by 3-fold compared to unsubstituted analogs. Docking simulations (e.g., AutoDock Vina) can predict binding affinities prior to synthesis .

Q. How can in vitro cytotoxicity data for this compound derivatives be translated to in vivo models?

Prioritize derivatives with sub-micromolar IC₅₀ values in ≥3 cancer cell lines. Pharmacokinetic profiling (e.g., plasma stability, metabolic clearance in liver microsomes) is critical. For 14α-O-andrographolide hybrids, in vivo efficacy in xenograft models requires PEGylated formulations to improve bioavailability .

Q. What strategies mitigate unexpected side reactions during this compound synthesis?

Monitor for sulfonyl chloride intermediates reacting with residual moisture, which generates sulfonic acids. Pre-drying glassware and using molecular sieves (3Å) in pyridine-based reactions reduce hydrolysis .

Q. How can computational modeling guide the design of this compound derivatives with enhanced solubility?

DFT calculations (e.g., Gaussian 16) predict logP values and identify sites for hydrophilic substitutions. Introducing hydroxyl groups at the 4-position reduces logP by 1.5 units, improving aqueous solubility for pharmacokinetic optimization .

Q. What protocols ensure scalability of this compound synthesis without compromising yield?

Batch reactors with temperature-controlled stirring (20–25°C) and slow reagent addition prevent exothermic side reactions. For multi-gram syntheses, replace column chromatography with centrifugal partition chromatography (CPC) to maintain >85% yield .

Q. How do researchers address discrepancies in reported melting points for this compound analogs?

Calibrate melting point apparatuses annually using USP standards. Polymorphism can cause variations; recrystallize samples from alternate solvents (e.g., dichloromethane/hexane vs. ethanol) to isolate the most stable form .

Q. What analytical techniques detect trace impurities in this compound derivatives?

LC-MS with charged aerosol detection (CAD) identifies non-UV-active impurities (e.g., aliphatic byproducts). For halogenated analogs, ICP-MS ensures residual catalyst metals (e.g., Pd < 10 ppm) meet safety thresholds .

Q. How can researchers validate the metabolic stability of this compound prodrugs?

Incubate compounds with human liver microsomes (HLM) and NADPH for 60 minutes. Monitor parent compound depletion via LC-MS/MS. Derivatives with >50% remaining after incubation are prioritized for further studies .

Q. What strategies improve the regioselectivity of isoxazole ring formation in methyl carboxylate derivatives?

Use directing groups (e.g., nitro or methoxy substituents) to stabilize transition states. For 5-carboxylate derivatives, Cu(I)-catalyzed cycloadditions favor 3,5-disubstitution patterns with >8:1 regioselectivity .

Q. How are degradation products of this compound derivatives characterized in stability studies?

Forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions identifies major breakdown pathways. HRMS and ²D NMR (HSQC, HMBC) map fragment structures .

Q. What methodologies quantify this compound derivatives in biological matrices?

Develop LC-MS/MS methods with deuterated internal standards (e.g., methyl-d₃ derivatives). Lower limits of quantification (LLOQ) of 1 ng/mL in plasma are achievable using ESI+ ionization and MRM transitions .

Q. How can researchers minimize epimerization during functionalization of this compound chiral centers?

Low-temperature reactions (−20°C) and non-polar solvents (e.g., dichloromethane) stabilize stereochemistry. Chiral HPLC (e.g., Chiralpak IA) monitors enantiomeric excess (>98% ee) post-synthesis .

Q. What computational tools predict the environmental toxicity of this compound derivatives?

QSAR models in EPI Suite estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR). Derivatives with BIOWIN scores <2.5 require specialized disposal protocols to prevent aquatic toxicity .

Q. How do researchers troubleshoot low yields in Suzuki-Miyaura couplings of this compound boronic esters?

Optimize Pd catalyst loading (2–5 mol% Pd(PPh₃)₄) and degas solvents thoroughly. Adding aqueous K₂CO₃ (2 M) enhances transmetallation efficiency, improving yields from 40% to 75% .

Propriétés

IUPAC Name |

methyl 1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-2-3-6-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPCPKZAAQXHKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371683 | |

| Record name | Methyl isoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15055-81-9 | |

| Record name | Methyl isoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.